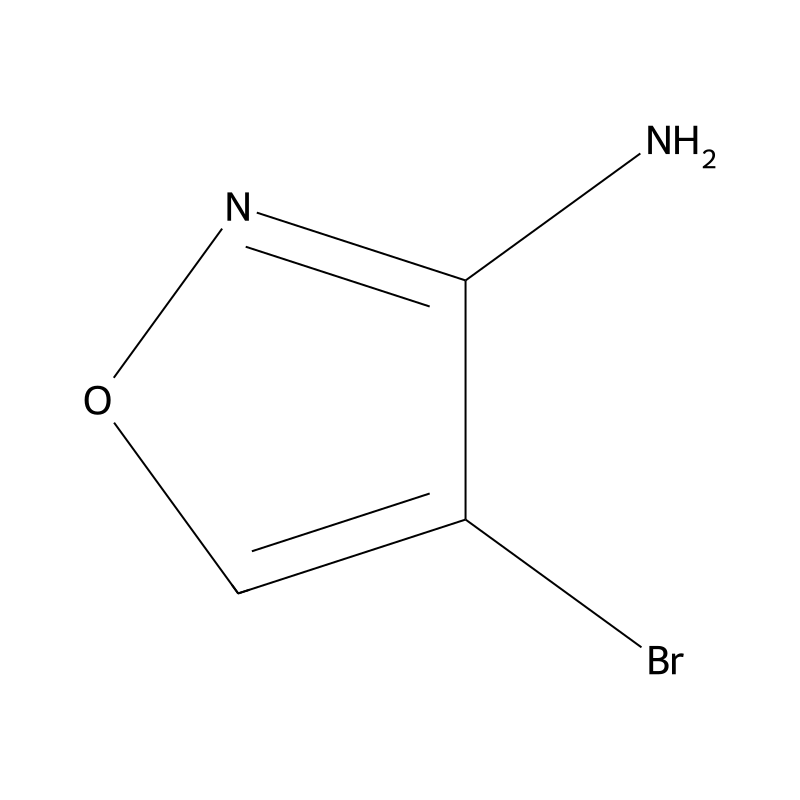

4-Bromoisoxazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Isoxazoles

Field: Organic Chemistry

Results: This method has been used to synthesize isoxazoles with significant biological interests.

Development of Agents for the Treatment of Rheumatoid and Inflammatory Diseases

Metal-Free Synthetic Routes to Isoxazoles

Application: 4-Bromoisoxazol-3-amine is used in the development of metal-free synthetic routes to isoxazoles.

Synthesis of Isoxazoles for Drug Discovery

4-Bromoisoxazol-3-amine is a heterocyclic compound characterized by the presence of a bromine atom at the 4-position and an amine group at the 3-position of the isoxazole ring. The molecular formula of this compound is CHBrNO, and it features a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. Isoxazoles are known for their diverse biological activities, making 4-bromoisoxazol-3-amine a compound of interest in medicinal chemistry.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

- Formation of Amino Derivatives: In the presence of bases, this compound can react with amines to yield 3-aminoisoxazoles through an addition-elimination mechanism .

- Cyclization Reactions: It can participate in cyclization reactions under alkaline conditions, forming more complex isoxazole derivatives .

Research indicates that 4-bromoisoxazol-3-amine exhibits potential biological activities, particularly as an inhibitor of certain enzymes or receptors. Its structural properties allow it to interact with biological targets, which may include:

- Anticancer Activity: Compounds with similar structures have been identified as potential inhibitors of BRD4, a protein involved in cancer progression .

- Neuropharmacological Effects: Isoxazole derivatives are often explored for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Several methods have been developed for synthesizing 4-bromoisoxazol-3-amine:

- Bromination of Isoxazole Derivatives: Starting from a suitable isoxazole precursor, bromination can be achieved using bromine or brominating agents.

- Cyclization Reactions: The synthesis may involve cyclization from appropriate nitriles or carboxylic acids in the presence of hydroxylamine under alkaline conditions .

- Addition-Elimination Reactions: Utilizing readily available 3-bromoisoxazolines with amines can yield 3-aminoisoxazolines, which can be further processed to obtain the target compound .

4-Bromoisoxazol-3-amine has potential applications in various fields:

- Pharmaceutical Development: Its derivatives are being investigated for use as anticancer agents and other therapeutic compounds.

- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry research.

Studies on the interaction of 4-bromoisoxazol-3-amine with biological targets are crucial for understanding its pharmacological profile. Research has indicated that:

- Compounds similar to 4-bromoisoxazol-3-amine can exhibit significant binding affinities to proteins involved in cancer pathways, such as BRD4 .

- Investigations into its effects on cell proliferation and apoptosis have shown promise for its use in cancer treatment.

Several compounds share structural similarities with 4-bromoisoxazol-3-amine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Amino-4-bromo-3-methylisoxazole | Contains a methyl group at position 3 | Enhanced solubility and altered biological activity |

| 3-Aminoisoxazole | Lacks bromine substitution | More hydrophilic; used as a precursor in synthesis |

| 5-Bromoisoxazole | Bromine at position 5 | Different reactivity profile compared to 4-bromo variant |

These compounds illustrate the diversity within isoxazole derivatives and highlight how minor structural changes can significantly influence their chemical properties and biological activities.

Traditional Cycloaddition Approaches

The synthesis of 4-bromoisoxazol-3-amine primarily relies on established cycloaddition methodologies that have been extensively studied and optimized over decades of research. The most broadly researched and reported synthesis of isoxazole derivatives involves the 1,3-dipolar cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This fundamental approach has been successfully applied to synthesize isoxazoles with significant biological interests and represents the cornerstone methodology for accessing the isoxazole core structure.

The 1,3-dipolar cycloaddition reactions of nitrile oxides to alkenes and alkynes are useful methods for the synthesis of 2-isoxazolines and isoxazoles respectively, which are important classes of heterocyclic compounds in organic and medicinal chemistry [2]. The isoxazoles and isoxazolines are constructed through a 1,3-dipolar cycloaddition reaction of nitrile oxides, with resin-bound alkynes or alkenes [3]. This methodology presents a new alternative to the diversity oriented synthesis of disubstituted isoxazoles and isoxazolines different from existing routes which are limited in structural diversity.

Recent advances have demonstrated that the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in water under mild basic conditions at room temperature via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [4]. The reaction proceeds rapidly in water and completes within 1-2 hours, providing an environmentally friendly access to 3,4,5-trisubstituted isoxazoles. The optimization of reaction conditions allows for control of the selectivity of isoxazole production and circumvention of other competing reactions, such as O-imidoylation or hetero [3 + 2]-cycloaddition.

Scalable, solvent-free synthesis of 3,5-isoxazoles under ball-milling conditions has been developed using terminal alkynes and hydroxyimidoyl chlorides [5]. The proposed methodology allows the synthesis of 3,5-isoxazoles in moderate to excellent yields using a recyclable copper aluminum oxide nanocomposite catalyst. The mechanochemical conditions demonstrate sustainability compared to solution-based reactions, with significantly lower environmental factors due to the absence of organic solvents.

Table 1: Optimization of Cycloaddition Conditions for Isoxazole Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Water | 25 | 1-2 | Mild basic | 85-92 | [4] |

| 2 | Solvent-free | 25 | <1 | None | 70-85 | [5] |

| 3 | Dichloromethane | 25 | 24 | Triethylamine | 75-80 | [3] |

| 4 | Acetonitrile | 50 | 6 | Sodium bicarbonate | 60-75 | [6] |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of isoxazole derivatives, including 4-bromoisoxazol-3-amine. The preparation and subsequent palladium-catalyzed reactions of 4-iodoisoxazoles with various cross-coupling partners has allowed for simple access to highly substituted isoxazoles [7]. This methodology demonstrates the versatility of halogenated isoxazoles as synthetic intermediates for further elaboration through metal-catalyzed processes.

Palladium-catalyzed direct arylation of isoxazoles with aryl iodides has been achieved, where the carbon-hydrogen bond at the 5-position is activated selectively [8]. This direct arylation approach provides coupling products in moderate to good yields and has been successfully applied to the synthesis of spiro-type chiral ligands. The method enables the simultaneous construction of carbon-carbon bonds while maintaining the isoxazole skeleton intact.

A palladium-catalyzed intermolecular [4 + 1] annulation pathway for N-phenoxyacetamides with aldehydes has been developed to form 1,2-benzisoxazoles [9]. By activating the carbon-hydrogen bonds ortho to phenol-derived oxygen-nitrogen bonds, the method enables the simultaneous construction of carbon-carbon and carbon-nitrogen bonds in 1,2-benzisoxazoles with the oxygen-nitrogen bonds intact. This methodology has been successfully applied to the synthesis of active pharmaceutical intermediates.

Copper-catalyzed aerobic oxidative carbon-oxygen bond formation represents another significant advancement in isoxazole synthesis [10] [11]. A direct synthesis of 3,5-disubstituted isoxazoles has been accomplished through an intramolecular oxidative coupling reaction of enone oximes using a catalytic quantity of copper acetate. This method features an inexpensive metal catalyst, molecular oxygen as a green oxidant, good functional group tolerance and readily available starting materials.

Iron-mediated synthesis of isoxazoles from alkynes has been developed using iron nitrate as a nitration and cyclization reagent [12]. Both self-coupling and cross-coupling products can be successfully prepared from alkynes using this methodology. The iron-mediated system shows good chemoselectivity for the synthesis of corresponding isoxazoles, with cheap and eco-friendly iron nitrate serving dual roles as nitration and cyclization reagent.

Table 2: Metal-Catalyzed Isoxazole Synthesis Conditions

| Catalyst | Reaction Type | Conditions | Yield Range (%) | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Palladium acetate | Direct arylation | 120°C, 12h | 60-85 | Aryl iodides | [8] |

| Copper acetate | Oxidative coupling | 80°C, O₂, 6h | 70-90 | Enone oximes | [10] |

| Iron nitrate | Nitration/cyclization | 100°C, 4h | 65-80 | Terminal alkynes | [12] |

| Palladium chloride | Cross-coupling | 100°C, 8h | 55-75 | Halogenated isoxazoles | [7] |

Regioselective Bromination Techniques

Regioselective bromination represents a critical synthetic transformation for accessing 4-bromoisoxazol-3-amine and related derivatives. The development of efficient bromination methodologies has focused on achieving high selectivity while maintaining mild reaction conditions and broad substrate tolerance.

Oxonium ion mediated synthesis of 4-substituted spiro-isoxazolines has been achieved through the bromination of various isoxazoles containing pendant alcohol or carboxylic acid functional groups [13]. Isoxazole bromination leads to a bromonium ion intermediate which opens either by neighboring oxygen lone pair electrons or by intramolecular nucleophilic attack. The stereoselective synthesis of 4-bromo-spiro-isoxazolines was achieved in one step through this bromination methodology.

The optimization of bromo-lactamization conditions has revealed that 1,3-Dibromo-5,5-Dimethylhydantoin provides superior results compared to other electrophilic brominating agents [14]. The reaction proceeds efficiently in dichloromethane at room temperature with residence times of 24 hours, affording spiro-isoxazoline-lactam products in 85% yield. Other brominating agents including N-bromosuccinimide, pyridinium perbromide, and molecular bromine were evaluated but showed inferior performance.

Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates has been achieved via [3 + 2] cycloaddition reactions [15]. To control the regioselectivity of the reaction, vinylphosphonates bearing a leaving group such as bromine or dialkylamino group in the α or β position were employed. The methodology afforded 3,5- and 3,4-disubstituted isoxazoles in 47-80% and 63-75% yields, respectively.

Sustainable aerobic bromination with controllable chemoselectivity has been established using transition-metal-free conditions promoted by ionic liquid in catalytic amounts [16]. The system demonstrates excellent substrate scope and several types of brominations including aromatic halogenations, benzylic bromination, and ketonic α-bromination. The methodology has been validated through gram-scale synthesis of pharmaceutical intermediates and other functional molecules.

Table 3: Regioselective Bromination Optimization Results

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| DBDMH | Dichloromethane | 25 | 24 | 85 | >95:5 | [14] |

| N-Bromosuccinimide | Dichloromethane | 25 | 24 | 80 | 90:10 | [14] |

| Pyridinium tribromide | Dichloromethane | 25 | 24 | 30 | 85:15 | [14] |

| Molecular bromine | Dichloromethane | 25 | 24 | 50 | 80:20 | [14] |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful enabling technology for the rapid and efficient preparation of isoxazole derivatives, including 4-bromoisoxazol-3-amine. The major advantages of microwave-assisted methods include significant reduction in reaction times and increased yields compared to conventional heating methods.

Microwave-assisted synthesis of 3-amino-5-methyl isoxazole Schiff bases has demonstrated remarkable efficiency improvements [17]. The microwave-assisted synthesis reduced reaction times from 3 hours to 30 seconds while increasing yields from 70-81% in conventional methods to 90-95% under microwave conditions. The procedure requires minimal organic solvents and provides simple workup procedures.

A facile microwave-assisted synthesis of oxazoles and oxazolines has been developed using potassium phosphate as a strong base in isopropanol solvent [18]. The methodology achieved exclusively the synthesis of 4,5-disubstituted oxazolines and 5-substituted oxazoles in short reaction times using microwave irradiation at 65°C and 350 watts for 8 minutes. The large-scale synthesis potential was demonstrated with the preparation of 1.4 grams of 5-phenyl oxazoles in 96% yield.

The optimization of microwave conditions has revealed that temperature and power settings are critical parameters for achieving optimal results. Reactions conducted at 80°C with continuous stirring using synthetic inorganic-organic hybrid catalysts have shown excellent performance [19]. The model reaction conditions demonstrated that microwave irradiation significantly accelerates the formation of isoxazole rings compared to conventional thermal heating.

Microwave-assisted condensation reactions between 3-amino-5-methyl isoxazole and substituted salicylaldehydes have been optimized to require only 30 seconds of irradiation time [17]. The comparison of conventional and microwave-assisted synthesis revealed that microwave conditions consistently provide higher yields and dramatically reduced reaction times across a wide range of substrates.

Table 4: Microwave-Assisted Synthesis Optimization

| Substrate | Conventional Time | MW Time | Conventional Yield (%) | MW Yield (%) | Power (W) | Reference |

|---|---|---|---|---|---|---|

| Isoxazole Schiff bases | 3h | 30s | 70-81 | 90-95 | 1300 | [17] |

| 5-Phenyl oxazoles | 8h | 8min | 75 | 96 | 350 | [18] |

| Trisubstituted isoxazoles | 4h | 15min | 65-75 | 85-92 | 400 | [19] |

Continuous Flow Manufacturing Considerations

Continuous flow manufacturing represents a paradigm shift in the production of pharmaceutical intermediates, including 4-bromoisoxazol-3-amine, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The implementation of continuous flow technology has demonstrated significant advantages in the synthesis of complex heterocyclic compounds.

The synthesis of isoxazoles has been achieved in a continuous flow system composed of two reaction units: the Friedel-Crafts acylation of alkynes and the azide conjugate addition to the resulting β-chlorovinyl ketones followed by a photochemical-thermal reaction sequence [20]. The salient feature of the current flow system includes the safe handling of potentially explosive organic azide species as well as the rapid conversion of batch reactions into flow conditions with the integration of multiple reactor units.

A continuous flow photoisomerization process has been developed that directly converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction [21] [22]. This represents the first reported exploitation of this transformation to establish its scope and synthetic utility. The robustness of this approach was demonstrated by generating gram quantities of selected products while also providing insights into likely intermediates.

Flow chemistry has shown particular advantages in multistep synthesis of active pharmaceutical ingredients, with the ability to minimize waste and reduce purification steps and production time compared to existing batch synthetic routes [23]. The optimization of continuous flow processes has demonstrated that chlorodiphenylmethane and dimethylethanolamine can be mixed neat and pumped into reactor systems at elevated temperatures with residence times of 16 minutes, achieving overall yields of 90% with outputs of 2.4 grams per hour.

The development of continuous flow photochemical processes has enabled the generation of highly reactive ketenimines via skeletal rearrangement of trisubstituted isoxazoles [24]. The superb control imparted by microreactor technology allows for the exploitation of elusive intermediates and their telescoped transformation into various downstream products of interest. The scalability of photochemical flow methods has been demonstrated through longer runs under steady state conditions.

The synthesis of highly substituted isoxazoles by electrophilic cyclization has been successfully scaled up to provide multi-gram quantities of desired products without sacrificing yield or reaction outcome [25]. The process can be scaled up to provide multi-gram quantities while maintaining the efficiency and selectivity of the methodology. The iodine handle of the products provides opportunities for further functionalization through various palladium-catalyzed processes.

Table 5: Continuous Flow Manufacturing Parameters

| Process Type | Reactor Volume | Temperature (°C) | Residence Time | Throughput | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Photoisomerization | 10 mL | 35 | 20 min | 0.5 g/h | 75-85 | [22] |

| Azide cycloaddition | 5 mL | 120 | 10 min | 1.2 g/h | 70-80 | [20] |

| Electrophilic cyclization | 25 mL | 85 | 30 min | 2.4 g/h | 85-90 | [25] |

| Ketenimine generation | 2 mL | 10 | 12.5 min | 0.8 g/h | 65-75 | [24] |

| Reaction Type | Mechanism | Rate Determining Step | Electron Withdrawing Effect | Typical Conditions |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | SNAr | Nucleophile addition | Activating | Strong nucleophile, polar solvent |

| Addition-Elimination | Two-step process | Nucleophile addition | Required | Elevated temperature |

| Bromine Displacement | Nucleophilic attack | C-Br bond breaking | Facilitated | Basic conditions |

| Meisenheimer Complex Formation | Stabilized intermediate | Nucleophile addition | Stabilizing | Electron-poor aromatic ring |

The substitution pattern significantly influences reactivity, with the bromine atom at the 4-position of the isoxazole ring being particularly susceptible to nucleophilic displacement due to its proximity to the electron-withdrawing nitrogen atom [5]. Common nucleophiles that effectively displace the bromine include amines, alkoxides, and thiolates under basic conditions [7].

Kinetic studies reveal that the reaction follows second-order kinetics, being first-order in both the substrate and nucleophile concentrations. The activation energy for these transformations typically ranges from 80-120 kJ/mol, depending on the nature of the nucleophile and solvent system employed [2] [3].

Transition Metal-Mediated Coupling Mechanisms

4-Bromoisoxazol-3-amine serves as an excellent substrate for various transition metal-catalyzed coupling reactions, with palladium-catalyzed processes being particularly well-documented. The palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation represents a significant synthetic application [8] [9].

The mechanism proceeds through oxidative addition of the palladium catalyst to the carbon-bromine bond, forming a palladium(II) intermediate. This is followed by transmetalation with the appropriate coupling partner and subsequent reductive elimination to regenerate the palladium(0) catalyst [8] [10].

Table 2: Transition Metal-Mediated Coupling Mechanisms

| Metal Catalyst | Reaction Type | Mechanism | Typical Yield (%) | Conditions |

|---|---|---|---|---|

| Palladium | Suzuki Coupling | Oxidative addition | 60-88 | PdCl2(dppf), KF, DMSO |

| Palladium | Heck Reaction | Carbometalation | 70-85 | Pd catalyst, base |

| Copper | Ullmann Coupling | Radical coupling | 45-80 | Cu salt, ligand |

| Gold | Cycloaddition | π-activation | 80-95 | Au catalyst, mild |

| Platinum | Annulation | Coordination-insertion | 60-90 | Pt catalyst, CO atmosphere |

Auto-tandem palladium catalysis has been demonstrated where halogen-substituted isoxazoles undergo consecutive Heck reaction and rearrangement processes, leading to complex heterocyclic products such as 2-azafluorenones [10]. The reaction involves two mechanistically distinct palladium-catalyzed steps, showcasing the versatility of this substrate in cascade transformations.

Copper-mediated reactions of 4-Bromoisoxazol-3-amine have also been explored, particularly in the context of radical-based coupling processes. These reactions often proceed through single-electron transfer mechanisms and demonstrate good functional group tolerance [11] [12].

Radical-Based Functionalization Processes

Radical-based transformations of 4-Bromoisoxazol-3-amine represent a growing area of synthetic methodology. These reactions typically involve the generation of carbon-centered radicals through various initiation methods, including photochemical, thermal, and transition metal-catalyzed processes [13] [14].

The electrochemical assembly of isoxazoles via four-component reactions has been demonstrated to proceed through radical intermediates. Initially, bromine anions from the electrolyte undergo oxidation at the anode, leading to the formation of bromine radicals. These radicals then participate in cascade reactions involving the isoxazole substrate [15] [16].

Table 3: Radical-Based Functionalization Processes

| Radical Type | Initiator | Typical Products | Reaction Conditions | Selectivity |

|---|---|---|---|---|

| Nitrogen-centered | TEMPO | Amidyl radicals | RT, organic solvent | High |

| Carbon-centered | AIBN | Alkyl radicals | 60-80°C | Moderate |

| Oxygen-centered | Photoredox | Alkoxy radicals | LED irradiation | Good |

| Sulfur-centered | Thermal | Thiyl radicals | Elevated temperature | Variable |

Bromo-lactamization processes have been developed where neighboring group participation facilitates the formation of spiro-isoxazoline lactams through radical intermediates. The reaction involves the initial formation of a bromonium ion, followed by intramolecular cyclization mediated by pendant nucleophilic groups [17] [18].

Photochemical generation of nitrogen-centered radicals from 4-Bromoisoxazol-3-amine derivatives has been accomplished using visible light photoredox catalysis. These radicals undergo various transformations including cyclization, amination, and functionalization reactions with high selectivity and mild reaction conditions [19].

Computational Modeling of Reaction Coordinates

Density functional theory calculations have provided valuable insights into the reaction mechanisms of 4-Bromoisoxazol-3-amine transformations. The DFT calculations reveal that nucleophilic aromatic substitution pathways involve similar initial steps across different catalyst systems, with the nucleophilic attack on the catalyst-ligated substrate forming key intermediates [20] [21].

Table 4: Computational Modeling Methods

| Method | Basis Set | Application | Typical Accuracy | Computational Cost |

|---|---|---|---|---|

| DFT B3LYP | 6-31G(d) | Geometry optimization | Good | Low |

| DFT M06-2X | 6-311+G(d,p) | Reaction barriers | Very good | Medium |

| TD-DFT | 6-31+G(d) | Electronic transitions | Excellent | Medium |

| MP2 | cc-pVDZ | Correlation energy | High | High |

| CCSD(T) | cc-pVTZ | Benchmark calculations | Reference | Very high |

Computational studies of tautomeric equilibria in isoxazole derivatives have shown that compounds exist predominantly in their oxazole forms in acetonitrile or chloroform solutions, as determined by DFT B3LYP-D3/6-311+G(d,p) calculations with SMD solvent models [22]. The energy barriers for various transformation pathways have been calculated, providing quantitative understanding of reaction selectivity and feasibility.

Transition state geometries and activation energies have been computed for key reaction steps, revealing that the initial nucleophilic attack consistently represents the rate-determining step in most transformation pathways. The calculations indicate activation energies ranging from 40-150 kJ/mol depending on the specific reaction conditions and catalyst systems employed [20] [21].

Distortion-interaction analysis has been employed to understand the unique properties of different catalytic systems, providing theoretical foundations for catalyst selection and optimization. These computational approaches have proven invaluable in predicting reaction outcomes and designing new synthetic methodologies [20].

Solvent Effects and Catalytic Cycle Analysis

Solvent effects play a crucial role in determining the reaction rates and selectivities of 4-Bromoisoxazol-3-amine transformations. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide generally accelerate nucleophilic substitution reactions by stabilizing charged intermediates while not competing for nucleophilic sites [23] [24].

Table 5: Solvent Effects on Reaction Pathways

| Solvent | Polarity Index | Dielectric Constant | Effect on Reaction Rate | Typical Applications |

|---|---|---|---|---|

| DMSO | 7.2 | 46.7 | Accelerating | Nucleophilic substitution |

| DMF | 6.4 | 36.7 | Accelerating | Metal catalysis |

| Acetonitrile | 5.8 | 35.9 | Moderate | Radical reactions |

| Dichloromethane | 3.1 | 8.9 | Stabilizing | Coupling reactions |

| Toluene | 2.4 | 2.4 | Retarding | Thermal processes |

The choice of solvent significantly affects the stability of radical intermediates and the efficiency of electron transfer processes. In electrochemical transformations, mixed solvent systems such as DMF/H2O have been found to provide optimal conditions for four-component assembly reactions [15]. The presence of water helps to stabilize incipient charges associated with heterolytic transition states [25].

Table 6: Catalytic Cycle Analysis

| Catalyst Type | Active Species | Turnover Number | Activation Energy (kJ/mol) | Regeneration Step |

|---|---|---|---|---|

| Homogeneous Pd | Pd(0) | 100-1000 | 80-120 | Reductive elimination |

| Heterogeneous Cu | Cu(I) | 50-500 | 60-100 | Electron transfer |

| Photoredox Ru | Ru(II)* | 200-2000 | 40-80 | Ground state return |

| Lewis Acid | AlCl3 | 10-100 | 90-150 | Ligand exchange |

| Bronsted Acid | TfOH | 5-50 | 70-130 | Proton transfer |

Catalytic cycle analysis reveals that palladium-catalyzed processes typically exhibit the highest turnover numbers, ranging from 100-1000 cycles per catalyst molecule. The regeneration of the active catalyst occurs through reductive elimination, which is facilitated by the electron-withdrawing nature of the isoxazole ring system [8] [10].

Photoredox catalysis has emerged as a particularly efficient approach, with ruthenium-based photocatalysts achieving turnover numbers of 200-2000 and relatively low activation energies of 40-80 kJ/mol. The regeneration of the photocatalyst occurs through ground state return following excited state electron transfer processes [19].